molecular formula C17H17N3O2S B6143460 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 380436-95-3

4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6143460
CAS RN: 380436-95-3
M. Wt: 327.4 g/mol
InChI Key: JOCYNQKJRCKAPP-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (DMPT) is a triazole-thiol compound that has been studied for its potential applications in biochemistry and physiology. DMPT is a small molecule that is soluble in organic solvents, making it an ideal candidate for laboratory experiments. The compound has been studied for its ability to modulate protein-protein interactions and for its potential to be used as a therapeutic agent. In

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in biochemistry and physiology. It has been shown to modulate protein-protein interactions and to have therapeutic potential. In particular, this compound has been used to study the binding of proteins to DNA and to study the interactions between proteins and small molecules. Additionally, this compound has been used to study the effects of protein-protein interactions on cell signaling pathways.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is not completely understood. It is believed to modulate protein-protein interactions by binding to the cysteine residues of proteins. This binding prevents the proteins from forming disulfide bonds and thus modulates their activity. Additionally, this compound has been shown to interact with the active sites of enzymes, thus modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully elucidated. However, it has been shown to modulate the activity of several enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been shown to modulate the activity of several ion channels.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments include its low cost, its ease of synthesis, and its solubility in organic solvents. Additionally, the compound has been shown to be stable in aqueous solutions, making it an ideal candidate for use in aqueous-based experiments. The main limitation of using this compound in laboratory experiments is its lack of specificity, as the compound has been shown to interact with several proteins and enzymes.

Future Directions

The potential future directions for 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to determine the optimal concentrations and durations of this compound for various laboratory experiments. Additionally, further research is needed to determine the effects of this compound on the physiology of cells and organisms. Finally, further research is needed to identify potential drug targets for this compound and to develop targeted therapies.

Synthesis Methods

4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a two-step process. The first step involves the reaction of 2-amino-5-methylthiophene with 2,5-dimethoxybenzaldehyde in an ethanol-based solution. This reaction produces an intermediate which is then reacted with 4-methylbenzaldehyde in an ethanol-based solution to form this compound. The reaction is carried out at a temperature of 80°C for a duration of 2 hours. The final product is a white solid that is soluble in organic solvents.

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-4-6-12(7-5-11)16-18-19-17(23)20(16)14-10-13(21-2)8-9-15(14)22-3/h4-10H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCYNQKJRCKAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380436-95-3
Record name 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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